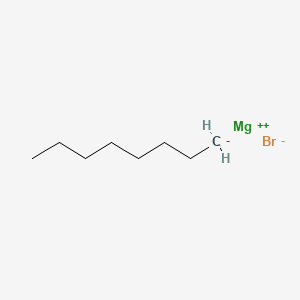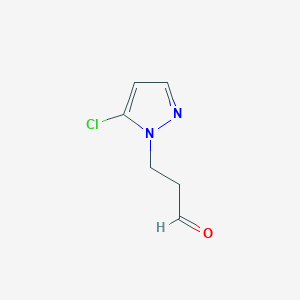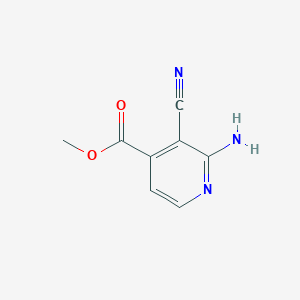![molecular formula C19H32ClNO2Si B12440761 (9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)
(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triisopropylsilyl group and a cyclohepta[b]pyridinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions are carried out under specific conditions, such as the presence of O-acyl oximes and α-amino ketones, which act as internal oxidants and three-atom-unit components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The triisopropylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it suitable for use in materials science and nanotechnology .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and applications in organic synthesis.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells with structural similarities and applications in energy conversion.
Volatile Organic Compounds: Compounds with similar sensory properties and applications in various industries.
Uniqueness
(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride stands out due to its unique combination of a triisopropylsilyl group and a cyclohepta[b]pyridinone core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H32ClNO2Si |
|---|---|
Peso molecular |
370.0 g/mol |
Nombre IUPAC |
(9R)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride |
InChI |
InChI=1S/C19H31NO2Si.ClH/c1-13(2)23(14(3)4,15(5)6)22-18-11-7-10-17(21)16-9-8-12-20-19(16)18;/h8-9,12-15,18H,7,10-11H2,1-6H3;1H/t18-;/m1./s1 |
Clave InChI |
DJLAYUCBRFDJRO-GMUIIQOCSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CCCC(=O)C2=C1N=CC=C2.Cl |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1CCCC(=O)C2=C1N=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)

![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)

![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)


![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)

![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
